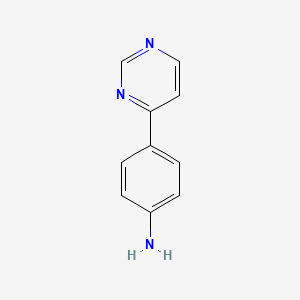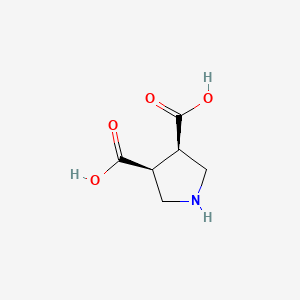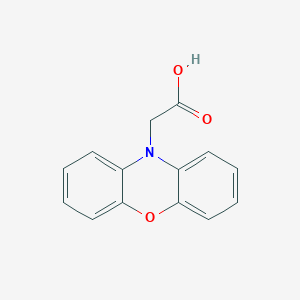
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%, also known as (E)-3-methyl-2-buten-1-ol, is a monoterpene alcohol with a 95% purity level. It is a colorless liquid with a sweet, floral odor and has been used in various scientific research applications. It is widely available commercially, and can be synthesized from various sources. (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Wirkmechanismus
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% acts as an inhibitor of the enzyme CYP2C9. This enzyme is involved in the metabolism of drugs, and its inhibition can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism.
Biochemical and Physiological Effects
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C9, which can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been used in the synthesis of various compounds, such as phenols and alcohols.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has several advantages and limitations for lab experiments. One advantage is that it is widely available commercially, and can be synthesized from various sources. Additionally, it is an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. However, it can be difficult to obtain the desired purity levels when synthesizing (E)-3-m-Tolyl-prop-2-en-1-ol, 95% from various sources. Additionally, the product can be unstable, and may need to be stored at low temperatures.
Zukünftige Richtungen
The potential applications of (E)-3-m-Tolyl-prop-2-en-1-ol, 95% are vast, and there are numerous future directions for research. One potential direction is the exploration of its potential use in drug development and drug delivery. Additionally, further research could be conducted on its potential use as a substrate for the enzyme CYP2C9. Additionally, further research could be conducted on its potential use as a substrate for the synthesis of various compounds, such as phenols and alcohols. Additionally, further research could be conducted on its potential use as an inhibitor of the enzyme CYP2C9. Finally, further research could be conducted on its biochemical and physiological effects.
Synthesemethoden
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% can be synthesized from various sources, including the dehydration of (E)-3-methyl-2-buten-1-ol and the condensation of toluene and acrolein. The dehydration of (E)-3-methyl-2-buten-1-ol is achieved by the addition of sulfuric acid to the alcohol. The condensation of toluene and acrolein requires the use of a catalyst such as zinc chloride or aluminum chloride. The product of this reaction is (E)-3-m-Tolyl-prop-2-en-1-ol, 95%.
Wissenschaftliche Forschungsanwendungen
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields. It has been shown to be an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. It has also been used as a substrate for the enzyme CYP2C9, which is involved in the metabolism of drugs. Additionally, it has been used in the synthesis of various compounds, such as phenols and alcohols.
Eigenschaften
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMNTQNGZZILX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)prop-2-en-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

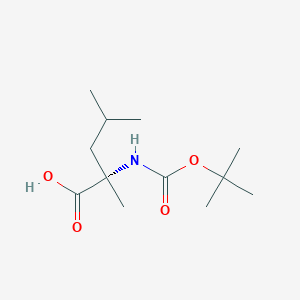

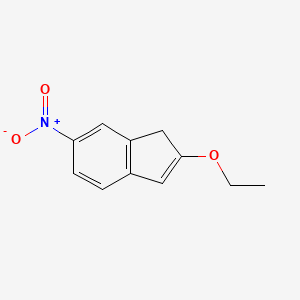
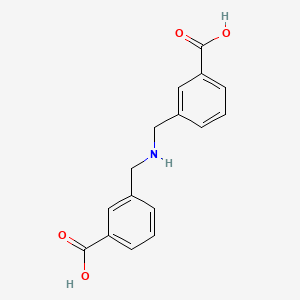
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
